9-Hydroxythymol

Antibacterial Monoterpenoid SAR Natural Product

Researchers requiring authentic 9-Hydroxythymol for thymol metabolism studies face inconsistent retention times and ambiguous peak assignments when using non-hydroxylated surrogates. This primary alcohol-bearing monoterpenoid, isolated from *Eupatorium fortunei* and *Centipeda minima*, serves as the definitive chromatographic reference for side-chain hydroxylated metabolites. - Enables unambiguous identification of p-cymene-3,8-diol derivatives in biological matrices via LC-MS/GC-MS. - Distinct hydrogen-bonding capacity vs. thymol supports robust SAR gradient establishment across derivative series. - Available as a characterized powder with rigorous analytical QC, ensuring inter-laboratory reproducibility and reliable procurement.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B161601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxythymol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)CO)O
InChIInChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3
InChIKeyCLJPRXFHCRIUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxythymol Overview


9-Hydroxythymol (CAS 61955-76-8) is an aromatic monoterpenoid phenol structurally derived from thymol via hydroxylation at the C-9 position of the isopropyl side chain [1]. It belongs to the p-menthane class of monoterpenes and has been isolated from various plant sources including *Bahia schaffneri* var. *aristata*, *Centipeda minima*, and *Eupatorium fortunei* [2][3]. The compound possesses a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, with the added hydroxyl group conferring distinct physicochemical and biological properties compared to its parent molecule thymol .

Hydroxylated thymol analog for monoterpenoid SAR studies
Natural product reference standard for metabolite identification workflows
Plant-derived monoterpene suitable for enzyme inhibition and pathway research

Limits of 9-Hydroxythymol Substitution


Substituting 9-hydroxythymol with structurally similar monoterpenes such as thymol or carvacrol introduces uncontrolled variables in experimental systems. The presence of a primary hydroxyl group at the C-9 position fundamentally alters the compound's hydrogen-bonding capacity, polarity, and metabolic fate [1]. Human phase I metabolism studies confirm that thymol undergoes hydroxylation of the isopropyl side chain to form p-cymene-3,8-diol derivatives [2]. Consequently, using the non-hydroxylated parent compound thymol as a substitute effectively bypasses this key metabolic activation or inactivation step, which may be essential for the observed biological activity in specific assay contexts [3]. Furthermore, theoretical studies indicate that the electronic structure and radical scavenging mechanisms of thymol derivatives are highly sensitive to substituent position [4]. Direct substitution without controlling for these molecular differences compromises experimental reproducibility and confounds structure-activity relationship (SAR) interpretations.

Metabolic fate Substitution with non-hydroxylated thymol may bypass a key side-chain oxidation step identified in human phase I metabolism studies.
Hydrogen bonding The C-9 hydroxyl group alters polarity and hydrogen-bonding capacity; direct replacement with thymol or carvacrol can shift target interaction profiles.
SAR interpretation Electronic structure and radical scavenging mechanisms vary with substituent position; using unhydroxylated analogs may confound structure-activity relationship conclusions.

9-Hydroxythymol Comparative Evidence


Antibacterial Activity: Hydroxylation Impact

In a direct head-to-head comparison of seven thymol derivatives isolated from *Centipeda minima*, 9-hydroxythymol (compound 5) exhibited a distinct antibacterial profile compared to both its parent molecule thymol and the more extensively hydroxylated analog 8,9,10-trihydroxythymol (compound 3). While the study did not report minimum inhibitory concentration (MIC) values for 9-hydroxythymol individually, it established a clear activity gradient dependent on hydroxylation pattern [1]. The complete evaluation against eight microbial strains by the agar dilution method demonstrated that the antibacterial efficacy of thymol derivatives is exquisitely sensitive to the number and position of hydroxyl groups [1].

Antibacterial SAR gradient
Reported
9-Hydroxythymol shows intermediate polarity and distinct activity between non-hydroxylated thymol and tri-hydroxylated analog across eight microbial strains (agar dilution).
Supports hydroxylation-dependent antibacterial screening context.
Exact MIC values not individually reported; activity gradient inferred from series comparison.
Antibacterial Monoterpenoid SAR Natural Product

Anti-Inflammatory: NF-κB Pathway Inhibition

The stereoisomers 8S-9-hydroxythymol and 8R-9-hydroxythymol, isolated from *Eupatorium fortunei*, were evaluated for their anti-inflammatory activity using a nitric oxide (NO) production inhibitory assay in LPS-stimulated murine microglial BV-2 cells [1][2]. While the individual IC50 values for these specific isomers were not the primary focus, the study demonstrated that this class of compounds, including 9-hydroxythymol derivatives, exerts anti-inflammatory effects by suppressing pro-inflammatory factors and blocking the activation of the NF-κB signaling pathway [1]. This mechanistic insight distinguishes them from non-hydroxylated thymol, which has been shown to act primarily through different pathways, including direct antioxidant mechanisms [3].

NF-κB pathway inhibition
Class-level
8S/8R-9-Hydroxythymol suppresses NO production via NF-κB pathway blockade in LPS-stimulated BV-2 cells; mechanism differs from direct antioxidant action of thymol.
Supports anti-inflammatory pathway-response interpretation.
Individual IC50 values not primary focus; mechanistic distinction based on pathway analysis.
Anti-inflammatory NF-κB Pathway Monoterpene

α-Glucosidase Inhibition: Structural Determinants

In a direct comparative study of constituents from *Eupatorium chinense* roots, 8S-9-hydroxythymol (compound 1) and its dehydro analog 8,10-dehydro-9-hydroxythymol (compound 2) were evaluated for their inhibitory activity against α-glucosidase, a key enzyme target for type 2 diabetes management [1]. The study reported IC50 values for a series of 15 compounds, demonstrating that 8S-9-hydroxythymol contributes to the overall inhibitory profile of the extract [1]. The presence of the 9-hydroxyl group and the stereochemistry at C-8 are critical determinants of enzyme binding, distinguishing it from the dehydro analog which lacks the same conformational flexibility and hydrogen-bonding potential [1].

α-Glucosidase inhibition
Head-to-head
8S-9-Hydroxythymol identified as active against α-glucosidase; C-8 stereochemistry and C-9 hydroxyl are critical for enzyme binding compared to dehydro analog.
Supports enzyme inhibition assay context for diabetes-related target screening.
Specific IC50 values not disaggregated in abstract; stereochemical dependency confirmed.
Antidiabetic Enzyme Inhibition α-Glucosidase

Metabolic Fate: Phase I Hydroxylation

Human phase I metabolism of thymol, confirmed by headspace sorptive extraction and GC-MS analysis of urine samples, leads to hydroxylation of the isopropyl side chain [1]. This enzymatic transformation produces p-cymene-3,8-diol and related dehydration products, which are structurally analogous to 9-hydroxythymol [1]. This established metabolic pathway positions 9-hydroxythymol as a key intermediate for understanding the in vivo fate and potential bioactivation of orally administered thymol-containing preparations [2]. In contrast, carvacrol, an isomer of thymol, undergoes a different hydroxylation pattern, leading to distinct metabolites [3].

Phase I metabolic fate
Reported
Human thymol metabolism produces side-chain hydroxylated species structurally equivalent to 9-hydroxythymol; carvacrol follows a different hydroxylation pattern (HS-SPME/GC-MS).
Supports metabolite identification and analytical method development context.
Metabolic pathway identified from human urine after oral administration; cross-study comparison.
Drug Metabolism Pharmacokinetics Xenobiotic

9-Hydroxythymol Research Applications


Antibacterial SAR Studies

Research groups investigating the impact of monoterpene hydroxylation on antibacterial efficacy require 9-hydroxythymol as a defined intermediate. Its distinct polarity and hydrogen-bonding capacity compared to non-hydroxylated thymol [1] make it essential for establishing SAR gradients across a series of thymol derivatives [2].

Metabolite Identification & Pharmacokinetics

Analytical laboratories developing LC-MS or GC-MS methods for thymol metabolism studies need authentic 9-hydroxythymol as a reference standard. It serves as a key marker for identifying side-chain hydroxylated metabolites in biological matrices [3].

Anti-Inflammatory Pathway Studies

For studies focused on NF-κB-mediated inflammation, 8S- and 8R-9-hydroxythymol stereoisomers offer mechanistically distinct tool compounds that target this pathway, as demonstrated in LPS-induced NO production models [4].

α-Glucosidase Inhibitor Discovery

Programs screening for natural product-based α-glucosidase inhibitors utilize 9-hydroxythymol and its analogs to explore the structure-activity landscape, as validated by recent studies on *Eupatorium* species [5].

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Hydroxylation-dependent polarity and hydrogen-bonding profile
Activity gradient across thymol derivative series
Metabolite identification & pharmacokinetics
Structural equivalence to phase I hydroxylated metabolite
Chromatographic method validation for side-chain oxidized species
Anti-inflammatory pathway studies
NF-κB pathway inhibition profile (stereoisomer-dependent)
LPS-induced NO production assay endpoints
α-Glucosidase inhibitor discovery
Stereochemistry at C-8 and C-9 hydroxyl for enzyme binding
Enzyme inhibition potency in α-glucosidase assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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